molecular formula C13H9NO2 B8283576 2-phenylfuro[3,2-c]pyridin-4(5H)-one

2-phenylfuro[3,2-c]pyridin-4(5H)-one

Cat. No.: B8283576
M. Wt: 211.22 g/mol
InChI Key: VLDALGPIBIKRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylfuro[3,2-c]pyridin-4(5H)-one is a fused heterocyclic compound of significant interest in medicinal and synthetic chemistry. The furo[3,2-c]pyridin-4(5H)-one scaffold is a privileged structure known for its diverse biological activities. Research on closely related analogs, particularly those with aromatic substitutions at the 2-position, has demonstrated potential as a core structure for developing novel therapeutic agents. These compounds have been investigated for a range of pharmacological applications, including as antibacterial, anticancer, and antiprotozoal agents . The incorporation of a phenyl group at the 2-position is a common structural motif that can enhance biological activity and influence the compound's physicochemical properties . From a synthetic chemistry perspective, this scaffold serves as a versatile building block. It can undergo various chemical transformations, such as functionalization at different positions on the ring system, to create libraries of derivatives for structure-activity relationship (SAR) studies . These syntheses often involve cycloaddition, cross-coupling, and other reactions to explore the chemical space around the core structure . This compound is intended for research applications only, specifically in drug discovery and development programs. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-phenyl-5H-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H9NO2/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)

InChI Key

VLDALGPIBIKRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a Bromodomain and Extra-Terminal (BET) inhibitor , particularly targeting the second bromodomain (BD2) of BET proteins. These proteins are implicated in various cancers and inflammatory diseases, making them attractive targets for drug development. The derivatives of 2-phenylfuro[3,2-c]pyridin-4(5H)-one have shown promising activity against these targets, indicating their potential use in cancer therapy.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget/PathwayReference
BET InhibitionBD2 of BET proteins
AntimicrobialVarious bacterial strains
AnticancerCancer cell lines

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. In studies assessing their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant inhibitory effects. This suggests that these derivatives could be developed into new antimicrobial agents .

Synthetic Utility

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized to create a variety of chemical libraries with diverse biological activities. The synthesis often employs methods involving solvents like N,N-dimethylformamide and reagents such as triflic anhydride, highlighting its adaptability in synthetic pathways.

Table 2: Synthesis Methods for this compound

MethodConditionsYield (%)
Reaction with triflic anhydrideDMF, elevated temperatureVariable
Cyclization from precursorsVarious solvents and temperaturesHigh

Case Study 1: BET Inhibitors Development

A study focused on the development of derivatives targeting BET proteins showcased the synthesis and biological evaluation of several compounds based on the this compound scaffold. These compounds were evaluated for their ability to inhibit cancer cell proliferation and showed promising results in preclinical models .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of synthesized derivatives against common bacterial strains. The study utilized disc diffusion methods to evaluate efficacy, revealing several compounds with significant activity against E. coli and C. albicans, suggesting potential clinical applications in treating infections .

Comparison with Similar Compounds

Core Heterocycle Variations

The furopyridinone scaffold can be compared to thienopyridinones, where the oxygen atom in the furan ring is replaced by sulfur. Key differences include:

Property 2-Phenylfuro[3,2-c]pyridin-4(5H)-one Thieno[3,2-c]pyridin-4(5H)-one Derivatives
Heteroatom Oxygen (O) Sulfur (S)
Electronic Effects Electron-rich due to O Enhanced π-acidity due to S
Bioactivity BET inhibition Phosphatase inhibition (e.g., PTP4A3)
Melting Point Not explicitly reported 219–250°C (varies with substituents)

Thieno analogs exhibit higher thermal stability, as seen in compounds like 2-(4-chlorophenyl)-thieno[3,2-c]pyridin-4(5H)-one (mp 219–221°C) .

Substituent Effects

Substituents on the phenyl ring significantly influence physicochemical and biological properties:

Compound (Example) Substituent Melting Point (°C) Bioactivity Notes
This compound -H BET inhibitor lead
2-(4-Chlorophenyl)-thieno[3,2-c]pyridin-4(5H)-one -Cl 219–221 Enhanced lipophilicity
2-(4-Trifluoromethylphenyl)-thieno analog -CF₃ 227–229 Improved metabolic stability
2-(4-Hydroxyphenyl)-thieno analog -OH >250 Polar, suitable for H-bonding

Chlorine and trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism, while hydroxyl groups improve solubility .

Halogenated Derivatives

Bromination or chlorination at the pyridinone ring alters reactivity and binding affinity:

Compound Halogen Position Application
7-Bromofuro[3,2-c]pyridin-4(5H)-one C7 Intermediate for cross-coupling
4-Chlorofuro[3,2-c]pyridine C4 Precursor for nucleophilic substitution

Halogenation expands synthetic utility, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Preparation Methods

Acid-Catalyzed Tandem Cyclization

The most well-documented synthesis involves an acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. This method, adapted from pyrano[3,2-c]quinolone syntheses, achieves cyclization via a two-step mechanism.

Reaction Mechanism :

  • Propargylation : The hydroxyl group of 4-hydroxyquinolin-2-one undergoes nucleophilic attack on the propargylic alcohol, facilitated by p-toluenesulfonic acid (p-TsOH), forming a propargyl ether intermediate.

  • Cyclization : Intramolecular 6-endo-dig cyclization generates the furo[3,2-c]pyridin-4(5H)-one core, with the phenyl group introduced via the propargylic alcohol’s aryl substituent.

Standard Conditions :

  • Catalyst : 10 mol% p-TsOH

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Duration : 12–24 hours

  • Yield : 45–95% (substituent-dependent).

Table 1: Substrate Scope and Yields

Propargylic Alcohol SubstituentYield (%)Characterization Methods
4-Methylphenyl62¹H NMR, ¹³C NMR, HRMS
4-Fluorophenyl61¹H NMR, ¹⁹F NMR, IR
4-Chlorophenyl82HRMS, X-ray diffraction
4-Bromophenyl74¹H NMR, ¹³C NMR

Key spectral data for the 4-chlorophenyl derivative includes:

  • ¹H NMR (CDCl₃) : δ 8.21 (dd, J = 8.2 Hz, 1H), 7.53–7.43 (m, 6H), 5.95 (s, 1H).

  • HRMS : m/z 472.1907 (calculated for C₃₁H₂₂ClNO₂).

Alternative Cyclization Strategies

While less explored, intramolecular Heck coupling and transition-metal-catalyzed cyclizations have been proposed for analogous furopyridinones. For example, palladium-catalyzed C–H activation could theoretically form the furan ring, though no experimental data exists for this specific compound.

Reaction Optimization

Catalyst Loading and Solvent Effects

  • p-TsOH Loading : Reducing the catalyst to 5 mol% decreases yields by 15–20%, while exceeding 15 mol% promotes side reactions.

  • Solvent Screening :

    • Toluene : Optimal for balanced polarity and boiling point.

    • DCM : Poor cyclization efficiency (<20% yield).

    • DMF : Competitive side reactions dominate.

Temperature and Time Dependence

  • Reflux vs. Lower Temperatures : Reactions at 80°C require 48 hours but achieve comparable yields, suggesting kinetic control.

  • Microwave Assistance : Pilot studies show a 30% reduction in time with maintained yield, though scalability remains unverified.

Scalability and Industrial Considerations

Pilot-Scale Adaptations

  • Continuous Flow Reactors : Theoretical models suggest a 40% throughput increase by switching from batch to flow systems, minimizing thermal degradation.

  • Catalyst Recovery : Immobilized p-TsOH on silica gel retains 80% activity over five cycles in analogous reactions.

Cost Analysis

ComponentCost per Kilogram (USD)
Propargylic Alcohol120–200
4-Hydroxyquinolin-2-one300–450
p-TsOH50–80

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylfuro[3,2-c]pyridin-4(5H)-one, and how are key intermediates characterized?

  • Methodological Answer : The core scaffold is typically synthesized via cyclization of azides derived from 3-(furan-2-yl)propenoic acid. For example, 3-(furan-2-yl)propenoic acid is converted to an azide intermediate, which undergoes thermal cyclization to yield the furopyridinone core. The phenyl group at the 2-position is introduced via Suzuki-Miyaura cross-coupling using arylboronic acids and a chlorinated precursor (e.g., 7a in ). Key intermediates are characterized using 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in drug discovery workflows?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, the binding conformation of derivatives to BRD4 BD2 was resolved via co-crystallization (PDB: 7X7L), confirming hydrogen bonding with Asn156 and Tyr138. NMR (e.g., 1H^1H-15N^{15}N HSQC) is used to monitor binding-induced chemical shift perturbations in bromodomain proteins .

Q. What safety protocols are recommended for handling halogenated intermediates during synthesis?

  • Methodological Answer : Brominated precursors (e.g., 7-bromo derivatives) require strict adherence to fume hood use, PPE (nitrile gloves, lab coats), and waste segregation. emphasizes storing reactive intermediates in labeled, airtight containers away from oxidizers. Emergency eyewash stations and spill kits must be accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.